molecular formula C8H16Cl2N4S B13700727 5-(1,4-Diazepan-1-YL)-3-methyl-1,2,4-thiadiazole dihydrochloride

5-(1,4-Diazepan-1-YL)-3-methyl-1,2,4-thiadiazole dihydrochloride

Cat. No.: B13700727
M. Wt: 271.21 g/mol
InChI Key: OWYJIKYLOJBWDG-UHFFFAOYSA-N
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Description

5-(1,4-Diazepan-1-YL)-3-methyl-1,2,4-thiadiazole dihydrochloride is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a methyl group at position 3 and a 1,4-diazepane ring at position 3. The dihydrochloride salt enhances its aqueous solubility, making it more suitable for pharmacological applications.

Structurally, the 1,2,4-thiadiazole ring contributes to electron-deficient aromaticity, while the 1,4-diazepane moiety introduces conformational flexibility.

Properties

Molecular Formula

C8H16Cl2N4S

Molecular Weight

271.21 g/mol

IUPAC Name

5-(1,4-diazepan-1-yl)-3-methyl-1,2,4-thiadiazole;dihydrochloride

InChI

InChI=1S/C8H14N4S.2ClH/c1-7-10-8(13-11-7)12-5-2-3-9-4-6-12;;/h9H,2-6H2,1H3;2*1H

InChI Key

OWYJIKYLOJBWDG-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)N2CCCNCC2.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,4-Diazepan-1-YL)-3-methyl-1,2,4-thiadiazole dihydrochloride typically involves the formation of the diazepane ring followed by the introduction of the thiadiazole moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable diamine with a thiadiazole precursor can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-(1,4-Diazepan-1-YL)-3-methyl-1,2,4-thiadiazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

5-(1,4-Diazepan-1-YL)-3-methyl-1,2,4-thiadiazole dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(1,4-Diazepan-1-YL)-3-methyl-1,2,4-thiadiazole dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituents on the thiadiazole ring or heterocyclic core. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Substituents (Position 3) Heterocycle Core Salt Form Biological Activity
5-(1,4-Diazepan-1-YL)-3-methyl-1,2,4-thiadiazole dihydrochloride (Target) C₉H₁₆Cl₂N₄S 299.23* Methyl 1,2,4-Thiadiazole Dihydrochloride Inferred α-amylase inhibition
5-(1,4-Diazepan-1-YL)-3-phenyl-1,2,4-thiadiazole C₁₃H₁₆N₄S 260.36 Phenyl 1,2,4-Thiadiazole Free base Not reported
1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride C₁₁H₂₀Cl₂N₄O 343.21 Cyclopropyl-oxadiazole 1,2,4-Oxadiazole Dihydrochloride Not reported
1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane dihydrochloride C₁₂H₂₂Cl₂N₄O 357.24 Isopropyl-oxadiazole 1,2,4-Oxadiazole Dihydrochloride Not reported

*Calculated molecular weight for dihydrochloride form (free base: C₉H₁₂N₄S = 224.28 g/mol + 2HCl = 35.45×2).

Key Observations:

Substituent Effects :

  • The methyl group in the target compound reduces steric bulk compared to the phenyl substituent in its analog (C₁₃H₁₆N₄S) . This may enhance membrane permeability and metabolic stability.
  • Oxadiazole-based analogs (e.g., cyclopropyl- or isopropyl-substituted) replace sulfur with oxygen in the heterocycle, altering electronic properties and hydrogen-bonding capacity . Thiadiazoles generally exhibit stronger π-π stacking due to sulfur’s polarizability.

Salt Form and Solubility: Dihydrochloride salts (target compound and oxadiazole analogs) exhibit higher water solubility than free bases, critical for intravenous administration .

Biological Activity :

  • While the target compound’s activity is inferred from related thiadiazole derivatives with α-amylase/α-glucosidase inhibition , phenyl-substituted analogs lack reported data. Oxadiazole derivatives are unexplored in this context.

Pharmacokinetic Implications

  • Dihydrochloride salts enhance dissolution rates, favoring rapid absorption in oral formulations.

Biological Activity

5-(1,4-Diazepan-1-YL)-3-methyl-1,2,4-thiadiazole dihydrochloride is a compound belonging to the class of thiadiazoles, known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H14N4S
  • Molecular Weight : 198.29 g/mol
  • CAS Number : 1354961-32-2
  • Purity : 97%

Biological Activities

The biological activities of thiadiazole derivatives are well-documented, showcasing various pharmacological effects including:

  • Antimicrobial Activity : Thiadiazole derivatives exhibit significant antibacterial and antifungal properties. Research indicates that compounds in this category can inhibit the growth of various pathogens.
  • Anticancer Properties : Thiadiazole compounds have demonstrated efficacy against several cancer cell lines. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cells while exhibiting low toxicity to normal cells .

Table 1: Summary of Biological Activities

Activity TypeDescription
AntibacterialEffective against Gram-positive and Gram-negative bacteria.
AntifungalInhibits growth of pathogenic fungi; low toxicity to human cells observed.
AnticancerInduces apoptosis in multiple cancer cell lines with minimal side effects.

The mechanisms underlying the biological activities of this compound include:

  • Cell Wall Disruption : For antifungal activity, it is suggested that these compounds compromise fungal cell wall integrity by interfering with glucan interactions .
  • DNA Interaction : Some derivatives have been shown to cleave DNA in cancer cells, leading to cell cycle arrest and apoptosis .

Case Study 1: Antifungal Efficacy

A study investigated the antifungal properties of a related thiadiazole derivative against Candida species. The compound exhibited potent activity with minimal cytotoxicity to human dermal fibroblasts (NHDF), indicating its potential as a therapeutic agent for treating superficial and gastrointestinal mycoses .

Case Study 2: Anticancer Activity

In vitro studies on this compound revealed its ability to inhibit the proliferation of MDA-MB-231 breast cancer cells. The compound was effective at concentrations as low as 10 µM, demonstrating selective cytotoxicity towards cancer cells while sparing normal cells .

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